seco Erythromycin

説明

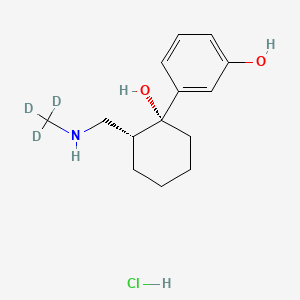

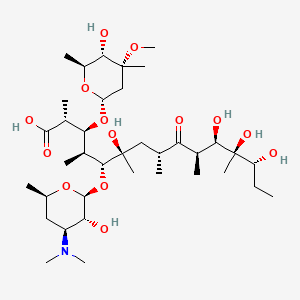

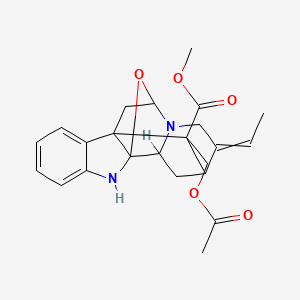

Seco Erythromycin is a molecule that contains a total of 122 bonds. There are 53 non-H bond(s), 2 multiple bond(s), 19 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), and 1 carboxylic acid . It is an antibiotic used for the treatment of a number of bacterial infections .

Synthesis Analysis

The Asymmetric Synthesis of Erythromycin B has been documented in the Journal of the American Chemical Society . Another study discusses the tailoring pathway modularity in the biosynthesis of erythromycin analogs heterologously engineered in E. coli . Woodward’s group extensively explored the conformational requirements for efficient acylation-based macrolactonization of erythromycin A seco acid derivatives .

Molecular Structure Analysis

The seco Erythromycin molecule contains a total of 122 bond(s). There are 53 non-H bond(s), 2 multiple bond(s), 19 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 ketone(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 7 hydroxyl group(s), 4 secondary alcohol(s), 2 tertiary alcohol(s) and 5 ether .

Chemical Reactions Analysis

The crucial step in Woodward’s total synthesis of erythromycin A was the macrocyclization of appropriately substituted α-hydroxy-ω-carboxylic acid, called seco acid . A variety of antibiotics have been accomplished by using carbohydrates as a chiral source .

Physical And Chemical Properties Analysis

The molecular formula of seco Erythromycin is C37H69NO14. It has a molecular weight of 751.9 g/mol . Erythromycin has several physical and chemical properties that have been analyzed in various studies .

科学的研究の応用

Antimicrobial Applications

Erythromycin, including its seco-derivatives, is a macrolide compound with a broad antimicrobial spectrum. It is currently being used to treat a large number of bacterial infections affecting the skin, respiratory tract, intestines, bones, and other systems . It became popular immediately after its discovery in 1952, due to its therapeutic effect against pathogens resistant to other drugs .

Advanced Drug Delivery

Erythromycin formulations have been extensively studied for advanced drug delivery. A variety of formulations, including nanoparticles, have emerged to overcome the disadvantages of erythromycin, such as very low solubility in water and instability under acidic conditions . These formulations aim to improve the efficacy and bioavailability of the drug .

Environmental Applications

Erythromycin fermentation residue (EFR) has been studied for its potential risk in promoting environmental antibiotic resistance development. An industrial-scale hydrothermal facility was investigated for the treatment of EFR, and the treated EFR was utilized as organic fertilizer for consecutive field applications . The treatment effectively removed bacteria and their DNA, and an erythromycin removal ratio of up to approximately 98% was achieved .

作用機序

Target of Action

Seco Erythromycin, like its parent compound Erythromycin, primarily targets bacterial ribosomes . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This interaction inhibits protein synthesis, which is crucial for bacterial growth and replication .

Mode of Action

Seco Erythromycin acts by inhibiting protein synthesis in susceptible bacterial organisms . It binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes . This binding blocks the peptide chain synthesis, ultimately inhibiting protein synthesis . This mode of action is bacteriostatic, meaning it prevents the bacteria from growing and multiplying .

Biochemical Pathways

It is known that erythromycin, and likely its seco derivative, interferes with the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA, it disrupts the normal function of the ribosome and prevents the formation of new proteins . This disruption can affect various downstream effects, including the growth and replication of the bacteria .

Pharmacokinetics

Erythromycin is known to be easily absorbed through the gastrointestinal system once orally administered . Its bioavailability depends on the ester type and ranges between 30% and 65% . Erythromycin is primarily metabolized in the liver, with less than 5% excreted unchanged . The elimination half-life is approximately 1.5 hours . These properties may vary for seco Erythromycin and would need to be confirmed through further studies.

Result of Action

The result of seco Erythromycin’s action is the inhibition of bacterial growth. By preventing protein synthesis, the bacteria are unable to grow and replicate, which helps control the spread of the infection . This makes seco Erythromycin effective against a variety of bacterial infections, including those caused by gram-positive and gram-negative bacteria .

Action Environment

The action of seco Erythromycin, like other antibiotics, can be influenced by various environmental factors. For instance, the presence of other antibiotics or substances can potentially affect its efficacy . Additionally, the pH and temperature of the environment can impact the stability of the compound

将来の方向性

Research in the field of antibiotic resistance breakers (ARBs), capable of re-sensitising resistant bacteria to antibiotics, is a promising future direction . The conformational requirements for efficient acylation-based macrolactonization of erythromycin A seco acid derivatives is another area of interest .

特性

IUPAC Name |

(2R,3S,4S,5R,6R,8R,10R,11R,12R,13R)-5-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H69NO14/c1-14-25(39)37(10,47)30(42)20(4)27(40)18(2)16-35(8,46)32(52-34-28(41)24(38(11)12)15-19(3)49-34)21(5)29(22(6)33(44)45)51-26-17-36(9,48-13)31(43)23(7)50-26/h18-26,28-32,34,39,41-43,46-47H,14-17H2,1-13H3,(H,44,45)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOWQTSULPOIHU-RWJQBGPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C(C(C)C(=O)C(C)CC(C)(C(C(C)C(C(C)C(=O)O)OC1CC(C(C(O1)C)O)(C)OC)OC2C(C(CC(O2)C)N(C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@](C)([C@@H]([C@@H](C)C(=O)[C@H](C)C[C@](C)([C@@H]([C@@H](C)[C@@H]([C@@H](C)C(=O)O)O[C@H]1C[C@@]([C@H]([C@@H](O1)C)O)(C)OC)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H69NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747713 | |

| Record name | 2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl-(1->3)-[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl-(1->5)]-2,4,7,8,10,14,15-heptadeoxy-2,4,8,10-tetramethyl-6,12-di-C-methyl-D-erythro-L-ido-L-ido-pentadec-9-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

seco Erythromycin | |

CAS RN |

143416-84-6 | |

| Record name | 2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl-(1->3)-[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl-(1->5)]-2,4,7,8,10,14,15-heptadeoxy-2,4,8,10-tetramethyl-6,12-di-C-methyl-D-erythro-L-ido-L-ido-pentadec-9-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)

![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)

![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)